1-Pentadecanamine, N,N-dimethyl-, N-oxide

Catalog No.
S12542400
CAS No.
68955-55-5
M.F
C17H37NO
M. Wt
271.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pentadecanamine, N,N-dimethyl-, N-oxide

CAS Number

68955-55-5

Product Name

1-Pentadecanamine, N,N-dimethyl-, N-oxide

IUPAC Name

N,N-dimethylpentadecan-1-amine oxide

Molecular Formula

C17H37NO

Molecular Weight

271.5 g/mol

InChI

InChI=1S/C17H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h4-17H2,1-3H3

InChI Key

DLPZOAYAGDEIHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC[N+](C)(C)[O-]

1-Pentadecanamine, N,N-dimethyl-, N-oxide, with the molecular formula C17H37NO and a CAS Registry Number of 17373-30-7, is a tertiary amine oxide. This compound is characterized by its long hydrocarbon chain, consisting of fifteen carbon atoms, which contributes to its unique properties and applications. The presence of the dimethylamino group and the N-oxide functionality enhances its solubility and reactivity in various chemical environments. It is classified as a laboratory chemical and is noted for being corrosive and an irritant, posing environmental hazards if not handled properly .

Typical of amine oxides. These include:

  • Oxidation Reactions: The N-oxide group can be further oxidized under specific conditions, leading to the formation of more complex nitrogen oxides.
  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile in reactions with electrophiles, facilitating the synthesis of various derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amine oxide can undergo hydrolysis to yield the corresponding amine and other by-products.

These reactions are important for synthesizing derivatives that may have enhanced biological or chemical properties.

Research indicates that 1-Pentadecanamine, N,N-dimethyl-, N-oxide exhibits various biological activities. Its structure allows it to interact with biological membranes effectively, which may lead to:

  • Antimicrobial Properties: Similar compounds have shown efficacy against bacteria and fungi, suggesting potential applications in pharmaceuticals.
  • Cytotoxic Effects: Some studies indicate that amine oxides can induce cytotoxicity in certain cell lines, highlighting their potential use in cancer research.

The synthesis of 1-Pentadecanamine, N,N-dimethyl-, N-oxide typically involves the following methods:

  • Quaternization of Amine: Starting from 1-pentadecanamine, dimethyl sulfate or another methylating agent can be used to introduce the dimethyl groups on the nitrogen atom.
  • Oxidation Process: The resulting tertiary amine can be oxidized using hydrogen peroxide or other oxidizing agents to form the corresponding N-oxide.

These methods provide a straightforward approach to synthesizing the compound while allowing for modifications that could yield derivatives with enhanced properties.

1-Pentadecanamine, N,N-dimethyl-, N-oxide finds utility across various fields:

  • Surfactants: Due to its amphiphilic nature, it is utilized in formulating surfactants for cleaning products and personal care items.
  • Laboratory Reagents: It serves as a reagent in organic synthesis and analytical chemistry.
  • Cosmetics: Its properties make it suitable for use in cosmetics formulations where emulsification and stabilization are required .

Interaction studies involving 1-Pentadecanamine, N,N-dimethyl-, N-oxide focus on its behavior in biological systems and environmental contexts. Key areas include:

  • Cell Membrane Interaction: Investigations into how this compound integrates into lipid bilayers can provide insights into its potential toxicity and bioavailability.
  • Environmental Impact: Studies assess how this compound interacts with aquatic organisms and its degradation pathways in various ecosystems.

Understanding these interactions is crucial for evaluating safety and efficacy in practical applications.

Similar Compounds

Several compounds share structural similarities with 1-Pentadecanamine, N,N-dimethyl-, N-oxide. A comparison highlights their unique features:

Compound NameMolecular FormulaUnique Features
1-Dodecanamine, N,N-dimethyl-, N-oxideC14H31NOShorter carbon chain; used in similar applications.
1-Octadecanamine, N,N-dimethyl-, N-oxideC18H39NOLonger carbon chain; potential for higher hydrophobicity.
N,N-Dimethyldecylamine-N-oxideC12H27NOSmaller size; often used as a surfactant.

These compounds exhibit varying degrees of biological activity and utility based on their structural differences. The uniqueness of 1-Pentadecanamine, N,N-dimethyl-, N-oxide lies in its optimal balance between hydrophilicity and hydrophobicity due to its medium-length carbon chain, making it versatile for diverse applications.

XLogP3

6.9

Hydrogen Bond Acceptor Count

1

Exact Mass

271.287514804 g/mol

Monoisotopic Mass

271.287514804 g/mol

Heavy Atom Count

19

UNII

YF6YD3NTV8

Use Classification

Fragrance Ingredients

Dates

Last modified: 08-09-2024

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